molecular formula C6H3IN2O B13673740 3-Iodoisoxazolo[4,5-b]pyridine

3-Iodoisoxazolo[4,5-b]pyridine

Cat. No.: B13673740
M. Wt: 246.01 g/mol
InChI Key: SQTAGYPLPRZYCC-UHFFFAOYSA-N
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Description

3-Iodoisoxazolo[4,5-b]pyridine is a high-value, polyfunctionalized heterocyclic compound designed for advanced research and development. This compound features an iodine atom at the 3-position, making it an excellent synthetic intermediate for cross-coupling reactions, such as Suzuki or Stille couplings, to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies. The isoxazolo[4,5-b]pyridine scaffold is of considerable interest in medicinal chemistry due to its remarkable range of biological activities. Research indicates that this core structure is investigated for its potential as an antibacterial , anticancer , and antiproliferative agent . Furthermore, derivatives have been studied as inhibitors of enzymes like cytochrome P450 CYP17 . The scaffold's structural similarity to DNA bases also makes it a promising fragment in the design of antiviral and anticancer substances . As a key building block, this compound provides researchers with a strategic entry point into this pharmacologically relevant chemical space. It enables the efficient exploration of novel compounds for application in drug discovery, materials science, and the development of biochemical probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3IN2O

Molecular Weight

246.01 g/mol

IUPAC Name

3-iodo-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3IN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H

InChI Key

SQTAGYPLPRZYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NO2)I)N=C1

Origin of Product

United States

Synthetic Methodologies for 3 Iodoisoxazolo 4,5 B Pyridine and Its Structural Analogs

Annulation Strategies for Isoxazolo[4,5-b]pyridine (B12869654) Core Formation

The construction of the fused isoxazolo[4,5-b]pyridine skeleton is the foundational challenge in synthesizing the target molecule. The literature presents two primary retrosynthetic approaches: building the isoxazole (B147169) ring onto a pre-existing pyridine (B92270) core, or conversely, forming the pyridine ring from a functionalized isoxazole precursor. nih.govbohrium.comosi.lv

Annulation of an Isoxazole Fragment onto a Pyridine Ring

This widely employed strategy begins with appropriately substituted pyridine derivatives. A common and effective method starts from readily available 2-chloro-3-nitropyridines. bohrium.comnih.govnih.govbeilstein-journals.org The key transformation is an intramolecular nucleophilic substitution of the nitro group, which acts as a leaving group, to facilitate the cyclization and formation of the isoxazole ring. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

For instance, 2-chloro-3-nitropyridines can be reacted with active methylene (B1212753) compounds like ethyl acetoacetate. nih.gov The resulting intermediate, after subsequent chemical manipulation such as nitrosation and reduction, can be cyclized under basic conditions to yield the isoxazolo[4,5-b]pyridine core, often with a substituent at the 3-position derived from the active methylene compound. nih.govresearchgate.net A general scheme for this process is the reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate, followed by in situ nitrosation and subsequent base-promoted cyclization, which yields ethyl isoxazolo[4,5-b]pyridine-3-carboxylates. researchgate.net

Another pathway involves using 3-halopyridines or 3-hydroxypyridines that bear a suitable functional group at the 2-position, which can be transformed into the isoxazole ring through a series of reactions. nih.gov

Table 1: Examples of Isoxazolo[4,5-b]pyridine Synthesis via Isoxazole Annulation

Starting Pyridine Key Reagents Product Reference
2-Chloro-3-nitropyridine (B167233) 1. Ethyl acetoacetate, NaH; 2. NaNO₂, AcOH; 3. K₂CO₃, DMF Ethyl isoxazolo[4,5-b]pyridine-3-carboxylate researchgate.net
2-Chloro-6-methyl-3-nitropyridine 1. Ethyl acetoacetate, NaH; 2. NaNO₂, AcOH; 3. K₂CO₃, DMF Ethyl 6-methylisoxazolo[4,5-b]pyridine-3-carboxylate researchgate.net
2-Amino-3-hydroxypyridine (B21099) Carboxylic acids, Polyphosphoric acid (PPA) 2-Substituted-oxazolo[4,5-b]pyridines* clockss.org

Note: This example forms the isomeric oxazolo[4,5-b]pyridine (B1248351) system but illustrates the general principle of annulating a five-membered ring onto a pyridine core.

Annulation of a Pyridine Ring onto a Functionalized Isoxazole Core

The alternative strategy involves constructing the pyridine ring onto an existing, functionalized isoxazole. This approach typically utilizes 4-aminoisoxazole (B111107) derivatives as the key building blocks. bohrium.comosi.lv

One of the prominent methods in this category is the Friedländer annulation. nih.gov This reaction involves the condensation of a 4-amino-5-aroylisoxazole with a carbonyl compound containing a reactive α-methylene group. nih.gov The reaction, often catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃), can be performed under conventional heating or microwave irradiation to produce polysubstituted isoxazolo[4,5-b]pyridines. nih.gov

Another documented route is the intramolecular cyclization of 4-(propargylamino)isoxazoles. nih.gov This method, often catalyzed by transition metals like gold(I), leads to the formation of the fused pyridine ring. bohrium.com

Table 2: Examples of Isoxazolo[4,5-b]pyridine Synthesis via Pyridine Annulation

Starting Isoxazole Reagents Key Reaction Type Product Reference
4-Amino-5-benzoylisoxazole-3-carboxamide Ethyl acetoacetate, ZnCl₂ Friedländer Condensation 3-Carboxamido-5-methyl-7-phenylisoxazolo[4,5-b]pyridin-6(7H)-one nih.gov
4-Amino-5-benzoylisoxazole-3-carboxamide Acetophenone, In(OTf)₃ Friedländer Condensation 3-Carboxamido-5,7-diphenylisoxazolo[4,5-b]pyridine nih.gov

Direct and Indirect Approaches for Incorporating Iodine at the 3-Position

Once the isoxazolo[4,5-b]pyridine core is established, the next critical step is the introduction of an iodine atom at the C3 position. Direct iodination of the heterocyclic core is challenging; therefore, indirect methods involving functionalized precursors are generally more viable.

Electrophilic Iodination Strategies for Isoxazole Rings

Direct electrophilic iodination is a common method for halogenating aromatic and heteroaromatic rings. However, for the isoxazole ring system, electrophilic attack typically occurs at the C4 position, which is more electron-rich. acs.org Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are effective for the 4-iodination of various isoxazole derivatives. acs.org The proton at the C3 position of the isoxazolo[4,5-b]pyridine ring is generally less acidic and less susceptible to electrophilic substitution. Consequently, direct electrophilic iodination at the 3-position of a pre-formed, unsubstituted isoxazolo[4,5-b]pyridine core is not considered a synthetically practical approach.

Precursor Design and Functionalization for Targeted 3-Iodo Substitution

Given the difficulty of direct iodination, indirect strategies that build the iodine into the molecule from the start or install a precursor functional group at the C3 position are necessary.

One of the most promising indirect routes involves the synthesis of a 3-aminoisoxazolo[4,5-b]pyridine precursor. This amino-substituted analog can then undergo a Sandmeyer reaction. wikipedia.orgnih.gov This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com Subsequent treatment of this diazonium salt with an iodide source, such as potassium iodide (KI), would displace the diazonium group (N₂) and install the iodine atom at the 3-position. nih.govorganic-chemistry.org While this specific sequence has not been explicitly reported for the isoxazolo[4,5-b]pyridine system in the reviewed literature, it represents a robust and well-established method for the synthesis of aryl iodides from aryl amines. organic-chemistry.org

Another potential precursor-based approach involves synthesizing the isoxazolo[4,5-b]pyridine ring with a different functional group at the 3-position, such as a carboxyl or formyl group, as demonstrated in several core synthesis strategies. nih.govresearchgate.net These groups could then be converted to an iodo substituent, although this would likely require multi-step and potentially low-yielding transformations. For example, a carboxylic acid could potentially be converted to the 3-iodo derivative via a modified Hunsdiecker reaction.

A third potential strategy is based on organometallic chemistry. If selective deprotonation at the C3 position could be achieved using a strong base (e.g., n-butyllithium), the resulting lithiated intermediate could be trapped with an electrophilic iodine source (e.g., molecular iodine, I₂) to furnish the desired 3-iodo product. The feasibility of this approach would depend heavily on the acidity of the C3 proton and the stability of the resulting organometallic species.

Key Step Reactions in 3-Iodoisoxazolo[4,5-b]pyridine Synthesis

The synthesis of this compound relies on a sequence of key chemical reactions to first build the heterocyclic core and then introduce the halogen.

Key Reactions for Core Formation:

Intramolecular Nucleophilic Aromatic Substitution (SₙAr): This is a crucial cyclization step in strategies starting from 2-chloro-3-nitropyridines, where an internally generated nucleophile displaces the nitro group to close the isoxazole ring. researchgate.net

Friedländer Annulation: This condensation reaction is pivotal for constructing the pyridine portion of the molecule from a 4-aminoisoxazole precursor and a carbonyl compound. nih.gov

Base-Promoted Oxime Cyclization: The formation of the isoxazole ring can be achieved through the cyclization of suitably configured oxime precursors derived from functionalized pyridines. nih.gov

Key Reaction for Iodine Incorporation:

Sandmeyer Reaction: This is the most plausible and powerful key step for introducing iodine at the C3 position. It involves the transformation of a 3-amino group into a 3-iodo group via an intermediate diazonium salt, offering a reliable and high-yielding pathway. wikipedia.orgorganic-chemistry.org

Intramolecular Nucleophilic Substitution Reactions

A highly effective strategy for the synthesis of the isoxazolo[4,5-b]pyridine core involves the intramolecular nucleophilic substitution of a nitro group on a pyridine precursor. beilstein-journals.orgnih.gov This method is particularly advantageous as it starts from readily available 2-chloro-3-nitropyridines. beilstein-journals.org The key step is the cyclization of an intermediate where a nucleophile, generated from a side chain attached at the 2-position, displaces the adjacent nitro group at the 3-position of the pyridine ring. researchgate.net

The general pathway begins with the reaction of substituted 2-chloro-3-nitropyridines with compounds containing an active methylene group, such as ethyl acetoacetate. beilstein-journals.org The resulting intermediate is then converted into an oxime. Under basic conditions, typically using potassium carbonate (K₂CO₃), the oxime's hydroxyl group attacks the carbon bearing the nitro group, leading to the formation of the isoxazole ring through an intramolecular SNAr reaction. beilstein-journals.orgresearchgate.net This approach has been shown to be efficient for precursors bearing electron-withdrawing groups on the pyridine ring, which facilitates the nucleophilic substitution step. nih.govbeilstein-journals.org

Research has demonstrated that this method proceeds under mild reaction conditions, offers an easy work-up, and provides high yields of the desired polyfunctional isoxazolo[4,5-b]pyridines. beilstein-journals.orgbeilstein-journals.org

Table 1: Synthesis of Isoxazolo[4,5-b]pyridine Derivatives via Intramolecular Nucleophilic Substitution

Starting Material Reagents and Conditions Product Yield (%) Reference
2-chloro-3-nitro-6-(trifluoromethyl)pyridine 1. Ethyl acetoacetate, NaH, THF; 2. NH₂OH·HCl, Py, EtOH; 3. K₂CO₃, DMF, 20 °C Ethyl 6-(trifluoromethyl)isoxazolo[4,5-b]pyridine-3-carboxylate High beilstein-journals.orgnih.gov
2-chloro-6-cyano-3-nitropyridine 1. Ethyl acetoacetate, NaH, THF; 2. NH₂OH·HCl, Py, EtOH; 3. K₂CO₃, DMF, 20 °C Ethyl 6-cyanoisoxazolo[4,5-b]pyridine-3-carboxylate High beilstein-journals.orgnih.gov

1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation

The 1,3-dipolar cycloaddition is a fundamental and versatile method for constructing the isoxazole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. mdpi.com This strategy is highly effective for synthesizing a wide range of isoxazole derivatives, including those fused to other heterocyclic systems.

An important application of this method is the intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide and the alkyne are part of the same molecule. mdpi.com This approach is efficient for creating fused ring systems in a single, clean step. For instance, an aldoxime precursor containing a propargyl group can be treated with an oxidizing agent like bleach to generate the nitrile oxide in situ. This intermediate then rapidly undergoes intramolecular cycloaddition with the adjacent alkyne to form a fused isoxazole ring system in high yield. mdpi.com

Crucially for the synthesis of the target compound, this methodology has been successfully applied to the creation of iodinated isoxazoles. In one reported synthesis, iodoacetylene, prepared in situ, was used as the dipolarophile in a [2+3] cyclization reaction with a pyridine-derived nitrile oxide. This reaction proceeded in good yield (70-90%) to produce 2-(5-iodoisoxazol-3-yl)pyridine, a close structural analog of this compound. acs.org The resulting 5-iodoisoxazole can then serve as a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions. acs.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

1,3-Dipole Precursor Dipolarophile Conditions Product Yield (%) Reference
Benzimidazole-containing aldoxime with propargyl group Internal Alkyne Bleach, DCM (biphasic) Tetracyclic fused isoxazole 97% mdpi.com
Pyridine-2-carbohydroximoyl chloride Iodoacetylene (in situ) Et₃N, THF 2-(5-Iodoisoxazol-3-yl)pyridine 70-90% acs.org

Multi-component Reactions for Fused Systems

Multi-component reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex heterocyclic structures like isoxazolo[4,5-b]pyridines from simple starting materials in a single pot. acs.orgresearchgate.net These reactions are characterized by high atom economy and operational simplicity, making them highly desirable from a green chemistry perspective. igi-global.com

For the synthesis of the related isoxazolo[5,4-b]pyridine (B12869864) core, a one-pot, three-component reaction has been developed involving an aromatic aldehyde, 3-methylisoxazol-5-amine, and a compound with an active methylene group (e.g., tetronic acid or 1,3-indanedione). researchgate.net This tandem reaction proceeds through a sequence of condensation, Michael addition, and cyclization/elimination steps to furnish the fused heterocyclic product in good to excellent yields. acs.org This methodology is particularly well-suited for creating libraries of compounds for drug discovery efforts. nih.gov The use of water as a solvent and microwave irradiation further enhances the environmental credentials of this approach. acs.orgnih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of synthetic routes to isoxazolo[4,5-b]pyridines are highly dependent on the reaction conditions. Optimization studies have explored various energy sources, from conventional heating to alternative methods like microwave irradiation and ultrasound, to improve reaction times, yields, and environmental impact.

Conventional Thermal Methodologies

Conventional heating, typically using a thermostated oil bath, remains a standard method for promoting the synthesis of isoxazolo[4,5-b]pyridines. Friedländer condensation, for example, which is used to synthesize 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines, can be effectively carried out by heating the reactants in the presence of a catalyst like ZnCl₂ or In(OTf)₃. nih.gov Similarly, the formation of oxazolo[4,5-b]pyridines (structural isomers) has been achieved by heating a 2-amino-3-hydroxypyridine derivative with a carboxylic acid in the presence of polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at high temperatures (e.g., 200°C). clockss.org While effective, these methods often require long reaction times and high temperatures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of isoxazolo[4,5-b]pyridines and their analogs. eurjchem.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. acs.org

In the multi-component synthesis of isoxazolo[5,4-b]pyridines, increasing the reaction temperature from 100°C to 120°C under microwave conditions significantly increased the product yield and shortened the reaction time. acs.org This protocol avoids the need for any additional reagents or catalysts and can be performed in water, highlighting its efficiency and environmental benefits. researchgate.netnih.gov Microwave irradiation has also been successfully used in solvent-free conditions for Friedländer condensation to produce polysubstituted isoxazolo[4,5-b]pyridines, demonstrating good yields in the presence of a ZnCl₂ catalyst. nih.gov

Table 3: Comparison of Conventional vs. Microwave Synthesis for a Three-Component Reaction

Reaction Method Temperature (°C) Time Yield (%) Reference
4-Fluorobenzaldehyde, 3-methylisoxazol-5-amine, Tetronic acid Conventional Heating 100 3 h 72% acs.org

Sonochemical and Ultrasound-Irradiation Techniques

Sonochemistry, which utilizes ultrasound irradiation to initiate and accelerate chemical reactions, represents another green and efficient technique for synthesizing fused isoxazole systems. The advantages of this method include short reaction times, high efficiency, and easy product purification. researchgate.net The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and selectivity. researchgate.net

A novel strategy for the straightforward synthesis of isoxazolo[5,4-b]pyridines from a one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation has been reported. researchgate.net In this reaction, acetic acid serves as both the solvent and catalyst. This sonochemical approach capitalizes on the benefits of ultrasound to accelerate the reaction, leading to high yields of diverse derivatives while minimizing waste and aligning with environmentally friendly practices. researchgate.net

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound and its structural analogs is governed by specific regiochemical controls inherent to the chosen synthetic pathway. The stereochemical aspects, however, are less complex due to the planar nature of the resulting heterocyclic system.

Regioselectivity in the Formation of the Isoxazolo[4,5-b]pyridine Core

The regiochemical outcome in the synthesis of isoxazolo[4,5-b]pyridines is largely determined by the strategic choice of precursors and the method of ring closure. Two primary strategies are employed: the annulation of a pyridine ring onto a pre-existing isoxazole, or the formation of the isoxazole ring from a functionalized pyridine derivative. bohrium.comosi.lv Each approach offers a distinct mechanism for controlling the placement of substituents.

One of the most effective methods for achieving high regioselectivity involves the intramolecular nucleophilic substitution of a nitro group on a pyridine ring. nih.govbeilstein-journals.orgbeilstein-journals.org This method typically starts with readily available 2-chloro-3-nitropyridines. The reaction sequence ensures that the resulting isoxazole ring is fused to the pyridine at the 4- and 5-positions, with substituents at the 3-position of the isoxazolo[4,5-b]pyridine core being introduced via the choice of the nucleophile that displaces the 2-chloro group. For instance, the reaction of a 2-chloro-3-nitropyridine with a carbanion derived from a compound like ethyl acetoacetate, followed by nitrosation and cyclization, predictably yields an isoxazolo[4,5-b]pyridine with a carboxylate group at the 3-position. Subsequent functional group manipulations could then be employed to introduce an iodine atom.

Another well-established regioselective method is the Friedlander annulation, which involves the condensation of a 4-amino-5-acylisoxazole with a carbonyl compound containing a reactive α-methylene group. nih.gov The regioselectivity of this reaction is dictated by the condensation between the amino group of the isoxazole and the carbonyl group of the reaction partner, leading to the formation of the pyridine ring with defined substituent positions.

The table below summarizes the key regioselective synthetic strategies and the factors that control the final substitution pattern.

Synthetic StrategyStarting MaterialsRegiocontrol MechanismResulting Substituent Position
Intramolecular Nucleophilic Substitution2-Chloro-3-nitropyridine derivativesThe fixed positions of the chloro and nitro groups on the pyridine ring direct the isoxazole ring formation.Defined by the pyridine precursor
Annulation of a Pyridine Ring to an Isoxazole Core4-Amino-5-acylisoxazole and a carbonyl compoundThe specific condensation reaction between the amino group and the carbonyl group governs the pyridine ring closure.Defined by the isoxazole precursor
Intramolecular Cyclization of Propargylamino-isoxazoles4-(Propargylamino)isoxazolesThe position of the amino and propargyl groups on the isoxazole ring dictates the fusion of the pyridine ring.Defined by the isoxazole precursor

Stereochemical Considerations

Due to the aromatic and planar nature of the isoxazolo[4,5-b]pyridine ring system, the synthesis of the core structure itself does not typically involve the creation of chiral centers. Consequently, stereochemical considerations are generally not a primary focus in the synthesis of this compound, unless a chiral substituent is present on the starting materials or is introduced in a subsequent step.

For instance, if a synthetic route involves a cycloaddition reaction to form a non-aromatic precursor to the isoxazolo[4,5-b]pyridine, issues of stereoselectivity (e.g., endo vs. exo products) could arise. rsc.org However, for the common synthetic routes that lead directly to the aromatic isoxazolo[4,5-b]pyridine system, the planarity of the product obviates the need for stereochemical control during the ring-forming steps.

In cases where substituents on the pyridine or isoxazole rings might exist as geometric isomers (e.g., E/Z isomers in a side chain), these would be carried over into the final product, but this is a feature of the substituent rather than the core heterocyclic structure. For example, a Heck reaction used to introduce a side chain on the pyridine ring of an oxazolo[4,5-b]pyridine has been shown to produce the E isomer. clockss.org

Reactivity and Advanced Chemical Transformations of 3 Iodoisoxazolo 4,5 B Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions at the 3-Position

The carbon-iodine bond at the 3-position of the isoxazolo[4,5-b]pyridine (B12869654) ring is the most reactive site for oxidative addition to low-valent transition metal catalysts, such as palladium(0). This reactivity enables a diverse range of cross-coupling reactions, allowing for the introduction of various substituents and the construction of complex molecular architectures.

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org For 3-Iodoisoxazolo[4,5-b]pyridine, this reaction provides a direct route to 3-alkynyl-substituted isoxazolo[4,5-b]pyridines. These products are valuable intermediates for the synthesis of pharmaceuticals, organic materials, and conjugated polymers. mdpi.com

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂, in the presence of a copper(I) co-catalyst, such as CuI. mdpi.com An amine base, like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is required to act as both the base and, in some cases, the solvent. organic-chemistry.org The reaction proceeds under mild conditions, demonstrating high functional group tolerance. libretexts.org The reactivity of iodo-substituted heterocycles like 4-iodoisoxazoles in Sonogashira couplings is well-established, indicating that this compound would be an excellent substrate for this transformation. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of this compound

Entry Alkyne Partner Catalyst System Base Solvent Temperature (°C)
1 Phenylacetylene PdCl₂(PPh₃)₂, CuI TEA THF 60
2 Ethynyltrimethylsilane Pd(PPh₃)₄, CuI DIPA DMF 25-50
3 1-Heptyne Pd(OAc)₂, PPh₃, CuI Et₃N Acetonitrile 80

The Suzuki-Miyaura coupling is one of the most versatile methods for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron reagent. nih.gov For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position. The reaction is catalyzed by a palladium(0) complex and requires a base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, to facilitate the transmetalation step. The stability and low toxicity of the boronic acid reagents make this reaction particularly suitable for the synthesis of biologically active molecules. nih.gov

The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov Systems like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos) are commonly employed. nih.govnih.gov The successful Suzuki coupling of bromo-substituted isoxazoles and pyrazolopyrimidines provides strong precedent for the efficient coupling of this compound with various boronic acids. nih.govresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Entry Boronic Acid/Ester Catalyst System Base Solvent Temperature (°C)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100
2 4-Methoxyphenylboronic acid Pd(OAc)₂, SPhos K₃PO₄ 1,4-Dioxane 110
3 Pyridine-3-boronic acid Pd₂(dba)₃, XPhos Cs₂CO₃ THF 80

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org This reaction offers a method to introduce alkenyl substituents at the 3-position of the isoxazolo[4,5-b]pyridine core. The reaction typically uses a palladium catalyst like Pd(OAc)₂ with a phosphine ligand and a base (e.g., triethylamine). libretexts.org While intermolecular Heck reactions can sometimes suffer from poor regioselectivity, intramolecular versions are highly efficient for constructing new ring systems. princeton.edu Given the general applicability of the Heck reaction, this compound is expected to react with various alkenes, such as acrylates or styrenes, to yield the corresponding 3-vinyl derivatives.

The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (stannane). wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, and the stability of organostannanes to air and moisture makes them convenient reagents. wikipedia.orglibretexts.org this compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to introduce diverse functionalities at the 3-position. The reaction is typically catalyzed by complexes such as Pd(PPh₃)₄. libretexts.org

Table 3: Representative Conditions for Heck and Stille Couplings

Reaction Coupling Partner Catalyst System Base/Additive Solvent Temperature (°C)
Heck Methyl acrylate Pd(OAc)₂, P(o-tol)₃ Et₃N DMF 100
Heck Styrene PdCl₂, PPh₃ K₂CO₃ NMP 120
Stille Tributyl(vinyl)tin Pd(PPh₃)₄ - Toluene 110

Beyond the classical cross-coupling reactions, other metal-mediated transformations can be envisioned for the functionalization of the isoxazolo[4,5-b]pyridine scaffold. Transition-metal-catalyzed C–H activation and functionalization represent a modern approach to modify heterocyclic systems. sioc-journal.cn While direct C–H activation on the pyridine (B92270) ring of the parent scaffold is possible, the presence of the C–I bond in this compound would likely lead to competitive cross-coupling.

Alternatively, metalation of the pyridine ring using strong organometallic bases can provide access to functionalization at positions other than C-3. For instance, the use of reagents like n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position (corresponding to C-7 on the isoxazolo[4,5-b]pyridine system), avoiding the nucleophilic addition often seen with organolithium reagents. nih.gov This approach could potentially be used to introduce substituents at the C-7 position, complementing the reactions at C-3.

Nucleophilic Substitution Reactions on the Isoxazolo[4,5-b]pyridine Scaffold

The reactivity of the isoxazolo[4,5-b]pyridine system towards nucleophiles is highly dependent on the substitution pattern and reaction conditions. Direct nucleophilic aromatic substitution (SₙAr) of the iodide at the 3-position is generally challenging. The isoxazole (B147169) ring is considered electron-rich, which disfavors nucleophilic attack at this position unless strongly activated by adjacent electron-withdrawing groups.

However, the pyridine moiety of the scaffold is inherently electron-deficient and can be susceptible to nucleophilic attack, particularly when further activated. The synthesis of the isoxazolo[4,5-b]pyridine ring system itself often proceeds via an intramolecular SₙAr, where a nucleophile attacks a pyridine ring, displacing a leaving group like a nitro group. beilstein-journals.orgnih.govnih.gov This demonstrates the susceptibility of the pyridine part of the fused system to nucleophilic attack. Furthermore, studies on the related isoxazolo[4,3-b]pyridine (B63319) scaffold show that the presence of a strong electron-withdrawing group, such as a nitro group on the pyridine ring, renders the system "superelectrophilic," allowing it to react with weak neutral C-nucleophiles under mild, base-free conditions. nih.gov This suggests that if this compound were to bear additional activating groups on the pyridine ring (at C-5 or C-7), it could undergo nucleophilic addition or substitution at those positions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Electrophilic aromatic substitution (SₑAr) on the isoxazolo[4,5-b]pyridine scaffold is expected to be difficult. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org This deactivation is further enhanced by the fused electron-withdrawing isoxazole ring.

Ring Transformations and Rearrangement Reactions

The inherent strain and specific electronic properties of the isoxazole ring fused to a pyridine system enable several profound structural modifications, including rearrangements and ring-opening reactions.

A notable transformation within the isoxazolo[4,5-b]pyridine family is the base-promoted Boulton-Katritzky rearrangement. beilstein-journals.orgnih.gov This reaction provides a pathway to novel, highly functionalized heterocyclic systems that would be difficult to access through other synthetic routes. beilstein-journals.org

Research has demonstrated this rearrangement using derivatives of the isoxazolo[4,5-b]pyridine core, specifically isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.orgnih.gov When these arylhydrazone derivatives are subjected to base-promoted conditions, they undergo a rearrangement to yield 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This transformation involves a cyclization and rearrangement sequence, converting the isoxazole ring into a 1,2,3-triazole moiety appended to a pyridine core. nih.gov The reaction proceeds readily and often results in excellent yields of the rearranged polyfunctional pyridine products. beilstein-journals.org

For instance, the cyclization of certain arylhydrazone precursors under the influence of potassium carbonate (K₂CO₃) can lead to a mixture of the expected isoxazolo[4,5-b]pyridine and the rearranged triazole product, highlighting the accessibility of this reaction pathway. nih.gov

Table 1: Boulton-Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine Derivatives Data derived from studies on isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones.

Starting MaterialBase/ConditionsProductYield
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneK₂CO₃3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridineExcellent

The N-O bond within the isoxazole ring is susceptible to reductive cleavage, a reaction that opens the five-membered ring and provides access to functionalized pyridine derivatives. This transformation effectively unmasks a β-enaminoketone or related functionality.

One general and chemoselective method for the reductive ring cleavage of isoxazoles involves the use of a low-valent titanium reagent, prepared by treating titanium(IV) isopropoxide with ethylmagnesium bromide (EtMgBr/Ti(Oi-Pr)₄). researchgate.net This reagent effectively cleaves the N-O bond to afford β-enaminoketones from isoxazoles. researchgate.net While this has been demonstrated on general isoxazole systems, the principle applies to the fused isoxazolo[4,5-b]pyridine core.

Another synthetic strategy involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form the isoxazolopyridine system, which can then undergo subsequent N-O bond cleavage under mild conditions. bohrium.com This two-step process, which can be performed in a one-pot fashion, ultimately yields 3-hydroxy-4-substituted picolinonitriles, demonstrating a synthetic route that leverages the cleavage of the isoxazole ring to introduce functionality onto the pyridine scaffold. bohrium.com

Functional Group Interconversions and Derivatization

Beyond transformations that alter the heterocyclic core, the this compound scaffold allows for extensive functionalization on both the pyridine and isoxazole rings. The iodine atom at the 3-position is itself a versatile functional group, primed for various cross-coupling reactions, although the focus here is on modifications to the ring systems.

The pyridine portion of the molecule can be functionalized through various organic reactions, often influenced by the electronic nature of existing substituents. The introduction of electron-withdrawing groups, for example, can activate the pyridine ring toward nucleophilic attack.

In a related isomer, 6-nitroisoxazolo[4,3-b]pyridines have been shown to be highly susceptible to nucleophilic addition. nih.gov These "superelectrophilic" compounds react with neutral carbon nucleophiles like 1,3-dicarbonyl compounds and π-excessive arenes, which add to the pyridine ring under mild conditions, sometimes in the absence of a base. nih.gov Furthermore, they can undergo [4+2]-cycloaddition reactions across the C=C(NO₂) bond of the pyridine ring, leading to dearomatization. nih.gov This reactivity highlights how substituents on the pyridine ring govern its potential for modification.

A more direct example of pyridine ring functionalization on a related scaffold involves the Heck reaction. This palladium-catalyzed cross-coupling reaction has been used to introduce a carboxylic acid moiety onto the pyridine framework of oxazolo[4,5-b]pyridine (B1248351) derivatives, demonstrating a powerful method for C-C bond formation on the six-membered ring. researchgate.net

Functionalization of the isoxazole ring often involves transformations of substituents that were incorporated during the initial synthesis of the heterocyclic system. The synthesis of isoxazolo[4,5-b]pyridines can proceed through the annulation of a pyridine ring onto a pre-functionalized 4-aminoisoxazole (B111107). bohrium.comosi.lv For instance, syntheses starting with 4-amino-5-benzoylisoxazoles lead to a product with a phenyl group at the 5-position of the final isoxazolo[4,5-b]pyridine system. nih.gov

The Boulton-Katritzky rearrangement discussed previously is itself an example of functional group transformation on the isoxazole ring. beilstein-journals.org The reaction begins with an isoxazolo[4,5-b]pyridine bearing a carbaldehyde-derived functional group at the 3-position, which then directs the entire rearrangement cascade. nih.gov Similarly, a base-promoted decarbonylation and subsequent isoxazole ring-opening has been observed in derivatives containing a formyl group at the 3-position, indicating that substituents at this position can be pivotal in directing the reactivity of the entire isoxazole ring. beilstein-journals.orgnih.gov

Table 2: Summary of Chemical Transformations

SectionTransformation TypeReactant TypeKey Reagents/ConditionsResulting Structure
3.4.1Boulton-Katritzky RearrangementIsoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneBase (e.g., K₂CO₃)3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridine
3.4.2Reductive Ring CleavageIsoxazolo[4,5-b]pyridine coreEtMgBr/Ti(Oi-Pr)₄β-Enaminoketone derivative of pyridine
3.5.1Pyridine Ring ModificationOxazolo[4,5-b]pyridine coreHeck ReactionCarboxylic acid-functionalized pyridine
3.5.2Isoxazole Ring Functionalization3-Formylisoxazolo[4,5-b]pyridine derivativeBaseRing-opened pyridine derivative

Spectroscopic Characterization and Structural Elucidation of 3 Iodoisoxazolo 4,5 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the isoxazolo[4,5-b]pyridine (B12869654) scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons, carbons, and other NMR-active nuclei like fluorine.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of the isoxazolo[4,5-b]pyridine system, the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons offer a clear fingerprint of the substitution pattern on the pyridine (B92270) ring.

For instance, in a related series of 6-R-isoxazolo[4,3-b]pyridines, the protons on the pyridine ring, H5 and H7, typically appear as doublets in the aromatic region of the spectrum due to coupling with each other. In one derivative, methyl 3-benzoylisoxazolo[4,3-b]pyridine-6-carboxylate, these protons are observed at δ 8.85 ppm and δ 9.36 ppm, each as a doublet with a coupling constant of 1.7 Hz mdpi.com. The specific chemical shifts are influenced by the nature of the substituents on the ring. For example, the introduction of electron-withdrawing or electron-donating groups can cause the signals to shift downfield or upfield, respectively.

In another example involving a different but related heterocyclic system, 2-(4-bromophenyl)pyridine, the proton signals are observed in the range of δ 7.21–8.71 ppm, showcasing the typical downfield appearance of aromatic protons rsc.org. The coupling patterns observed in these spectra are crucial for establishing the relative positions of the substituents on the pyridine ring.

Table 1: Representative ¹H NMR Data for Isoxazolo[4,5-b]pyridine Analogs

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Methyl 3-benzoylisoxazolo[4,3-b]pyridine-6-carboxylate H5 8.85 d 1.7 mdpi.com
H7 9.36 d 1.7 mdpi.com
Ph 7.61-8.25 m - mdpi.com
Me 4.07 s - mdpi.com

Note: Data presented is for analogous compounds due to the absence of specific literature data for 3-iodoisoxazolo[4,5-b]pyridine.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a compound gives a distinct signal, and its chemical shift is indicative of its electronic environment. This technique is particularly useful for identifying quaternary carbons, which are not observable in ¹H NMR.

For the methyl 3-benzoylisoxazolo[4,3-b]pyridine-6-carboxylate analog, the ¹³C NMR spectrum shows signals for all the carbon atoms in the molecule, including those of the fused ring system, the benzoyl group, and the methyl ester mdpi.com. The chemical shifts for the pyridine and isoxazole (B147169) ring carbons typically appear in the range of δ 110-160 ppm. For example, in 2-(4-bromophenyl)pyridine, the carbon signals are observed between δ 120.3 and 156.2 ppm rsc.org. The specific positions of these signals are highly dependent on the electronic effects of the substituents.

Table 2: Representative ¹³C NMR Data for Isoxazolo[4,5-b]pyridine Analogs

Compound Carbon Atoms Chemical Shift (δ, ppm) Reference
Methyl 3-benzoylisoxazolo[4,3-b]pyridine-6-carboxylate Aromatic & Heterocyclic C 127.6-180.8 mdpi.com
Me C 53.3 mdpi.com

Note: Data presented is for analogous compounds due to the absence of specific literature data for this compound.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used for the characterization of organofluorine compounds. While no specific ¹⁹F NMR data for this compound derivatives were found in the provided search results, this technique would be essential for the structural confirmation of any fluorinated analogs. The chemical shifts in ¹⁹F NMR are spread over a wide range, which allows for the unambiguous identification of different fluorine environments within a molecule.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for determining the complete chemical structure of a molecule. These experiments provide correlation maps that reveal connectivity between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, which is invaluable for tracing out the proton connectivity within the pyridine ring of isoxazolo[4,5-b]pyridine derivatives.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which can be crucial for determining stereochemistry and conformation.

The application of these 2D NMR techniques is mentioned as a method for the structural proof of related heterocyclic systems, such as pyrazolo[3,4-b]pyridine derivatives, where they were used to differentiate between N-1 and N-2 regioisomers researchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant of MS that measures the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of a molecule, which serves as a definitive confirmation of its chemical formula.

For example, the HRMS data for methyl 3-benzoylisoxazolo[4,3-b]pyridine-6-carboxylate showed a calculated mass for the protonated molecule [M+H]⁺ of 283.0713, with the found mass being 283.0709, which is in excellent agreement mdpi.com. Similarly, for 3,5-dinitro-2-(phenylethynyl)pyridine, the calculated mass for [M+H]⁺ was 270.0509, and the found mass was 270.0514 mdpi.com. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Representative HRMS Data for Isoxazolo[4,5-b]pyridine Analogs

Compound Ion Calculated m/z Found m/z Reference
Methyl 3-benzoylisoxazolo[4,3-b]pyridine-6-carboxylate [M+H]⁺ 283.0713 283.0709 mdpi.com

Note: Data presented is for analogous compounds due to the absence of specific literature data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds, such as this compound derivatives. This method typically provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular formula.

In the analysis of related heterocyclic systems, such as thiazolo[4,5-b]pyridine derivatives, ESI-MS has been successfully used to confirm the formation of the target compounds by identifying the corresponding [M+H]⁺ peaks. researchgate.net For instance, in the characterization of various substituted thiazolo[4,5-b]pyridines, the observed m/z values were in agreement with the calculated molecular weights, providing crucial evidence for their successful synthesis. researchgate.net Similarly, for 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine compounds, ESI-MS was employed to verify their molecular masses. nih.gov

The expected ESI-MS data for this compound and a hypothetical derivative are presented in the interactive table below.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₆H₃IN₂O245.93246.94
3-Iodo-6-methylisoxazolo[4,5-b]pyridineC₇H₅IN₂O259.95260.96

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations, allowing for the identification of characteristic functional groups.

For isoxazole rings, characteristic IR peaks include those for the C=N stretching vibration, typically observed in the range of 1590-1650 cm⁻¹, and the N-O stretching vibration, which appears around 1150 cm⁻¹. rjpbcs.com The pyridine ring exhibits characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. In the case of this compound, the fusion of the isoxazole and pyridine rings would result in a complex spectrum with overlapping bands. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=N (Isoxazole & Pyridine)Stretching1590 - 1650
C=C (Pyridine)Stretching1400 - 1600
N-O (Isoxazole)Stretching~1150
C-H (Aromatic)Stretching3000 - 3100
C-IStretching< 600

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For aromatic and heterocyclic systems, Raman spectra can provide detailed information about the ring structures.

In the Raman spectrum of a pyridine solution, characteristic ring stretching and deformation modes are observed. researchgate.net For this compound, strong Raman signals are expected for the symmetric breathing vibrations of the fused ring system. The C-I bond, being relatively non-polar, is also expected to give a noticeable Raman signal. The study of related triazolopyridine derivatives has shown the utility of Raman spectroscopy in analyzing the vibrational modes of the fused heterocyclic skeleton. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the fused aromatic heterocyclic system. These transitions are typically π → π* transitions. The introduction of substituents on the pyridine ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. For example, studies on imidazo[4,5-b]pyridine derived iminocoumarins have shown that both solvent polarity and the electronic nature of substituents significantly influence their UV-Vis absorption spectra. irb.hr Similarly, the photophysical properties of oxazolo[4,5-b]pyridine (B1248351) derivatives have been studied using UV-Vis spectroscopy, revealing charge transfer characteristics in their fluorescence behavior. researchgate.net The absorption spectrum of triazolopyridine derivatives typically contains bands in the range of 200–400 nm, which is consistent with the presence of coupled π-ring systems. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical formula of the synthesized compound.

For example, in the synthesis of imidazo[4,5-b]pyridine derivatives, elemental analysis was used to confirm the structures of the newly prepared compounds. irb.hr The found percentages of C, H, and N were in close agreement with the calculated values for the proposed formulas. irb.hr Similarly, the structures of novel thiazolo[4,5-b]pyridine derivatives were confirmed through elemental analysis, alongside spectroscopic methods. researchgate.net

The table below shows the calculated elemental composition for this compound.

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.0172.0629.31%
HydrogenH1.013.031.23%
IodineI126.90126.9051.61%
NitrogenN14.0128.0211.39%
OxygenO16.0016.006.51%
Total 245.91 100.00%

Computational and Theoretical Investigations of 3 Iodoisoxazolo 4,5 B Pyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to determine the optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of a molecule. For heterocyclic compounds, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used to analyze reactivity and structure. uctm.eduresearchgate.net

Applying this methodology to 3-Iodoisoxazolo[4,5-b]pyridine would yield precise data on its three-dimensional structure. The calculations would reveal the planarity of the fused ring system and the precise orientation of the iodine substituent. The electronic structure analysis provides insights into the distribution of electron density, dipole moment, and atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical DFT calculation outputs, as specific experimental or calculated values for this exact compound are not available in the cited literature.)

ParameterBond/AnglePredicted Value
Bond LengthC-I~2.10 Å
Bond LengthN-O (isoxazole)~1.40 Å
Bond LengthC=N (isoxazole)~1.31 Å
Bond LengthC-C (ring fusion)~1.45 Å
Bond AngleC-C-I~120°
Bond AngleC-N-O~110°
Dihedral AngleC-C-N-O~0° (planar)

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations can determine the energies of these orbitals. From EHOMO and ELUMO, other quantum chemical descriptors such as ionization potential (I = -EHOMO), electron affinity (A = -ELUMO), chemical hardness (η = (I-A)/2), and chemical potential (μ = -(I+A)/2) can be derived to quantify its reactivity profile. researchgate.net The distribution of HOMO and LUMO densities across the molecule would indicate the likely regions for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Note: Values are generalized examples based on similar heterocyclic systems.)

ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--7.50
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.50
Energy GapΔEELUMO - EHOMO6.00
Ionization PotentialI-EHOMO7.50
Electron AffinityA-ELUMO1.50
Chemical Hardnessη(I - A) / 23.00
Electronegativityχ(I + A) / 24.50
Chemical Potentialμ-(I + A) / 2-4.50

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the total charge distribution on the van der Waals surface of a molecule. It allows for the prediction of how a molecule will interact with other chemical species. MEP maps use a color scale to represent different potential values: red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. uctm.edu Green and yellow areas represent intermediate potential.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the isoxazole (B147169) ring, as these are the most electronegative atoms and likely sites for hydrogen bonding. uctm.edu Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the iodine atom due to its ability to form halogen bonds, making these areas susceptible to nucleophilic attack.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies—the energy difference between reactants and the transition state—helps to determine the feasibility and rate of a reaction.

For the synthesis of isoxazolo[4,5-b]pyridines, theoretical studies could elucidate the mechanisms of key steps, such as the intramolecular nucleophilic substitution of a nitro group or rearrangements like the Boulton–Katritzky rearrangement observed in related derivatives. nih.govbeilstein-journals.org DFT calculations would be used to model the geometry of the transition states, confirming the proposed mechanism and explaining the observed product distribution. Such studies on this compound could explore its reactivity in reactions like Suzuki or Sonogashira cross-coupling at the iodine position, predicting the most favorable conditions and catalysts.

Conformational Analysis and Molecular Dynamics Simulations

For derivatives of this compound that contain flexible substituents, conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers). By calculating the relative energies of different conformers, researchers can determine the most populated and likely bioactive shape of a molecule. ethz.ch

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a molecule over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility, solvent effects, and the stability of molecular complexes. mdpi.com For this compound and its derivatives, MD simulations could be used to study their behavior in different solvents, their ability to permeate membranes, or their interaction with other molecules, providing a time-averaged perspective on their structural properties. These simulations are particularly valuable for understanding how the molecule behaves in a realistic, dynamic environment rather than as a static entity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. This approach is predicated on the principle that the structure of a molecule dictates its properties.

In a QSPR study, a set of known molecules is used as a training set. For each molecule, a series of numerical values, known as molecular descriptors, are calculated to represent its structural features (e.g., topological, electronic, geometric). Statistical methods are then used to build a regression model that links these descriptors to a specific property of interest, such as boiling point, melting point, solubility, or chromatographic retention time. Once a statistically valid model is created, it can be used to predict the properties of new, yet-to-be-synthesized compounds. For a series of this compound derivatives, QSPR could be a powerful tool for predicting their physical characteristics, aiding in the design of compounds with specific properties for materials science or other non-biological applications.

Applications of 3 Iodoisoxazolo 4,5 B Pyridine As a Versatile Synthetic Building Block and Scaffold

Role as a Precursor for the Construction of Complex Organic Molecules

The primary role of 3-Iodoisoxazolo[4,5-b]pyridine as a precursor lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 3-position is readily activated by palladium(0) catalysts, enabling the introduction of a wide array of substituents and the elaboration of the core scaffold into more complex structures. This reactivity is foundational to its utility in modern organic synthesis.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new bonds. nih.gov While literature specifically detailing these reactions on this compound is nascent, extensive research on analogous iodo-substituted heterocyclic systems robustly supports its potential. For instance, the Suzuki coupling of bromo-substituted pyridines has been effectively used to synthesize more complex derivatives, indicating that the iodo-analogue would be an even more reactive and efficient substrate. nih.gov

The general scheme for these transformations involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with an organoboron, organotin, or organozinc reagent (in the case of Suzuki or Stille coupling), or with a terminal alkyne (for Sonogashira coupling), or the coordination of an amine followed by reductive elimination (for Buchwald-Hartwig amination). The result is the substitution of the iodine atom with a new functional group, thereby building molecular complexity.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerProduct TypeTypical Catalyst/Conditions
Suzuki-MiyauraAryl/Heteroaryl Boronic Acid or Ester3-Aryl/Heteroarylisoxazolo[4,5-b]pyridinePd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O)
SonogashiraTerminal Alkyne3-Alkynylisoxazolo[4,5-b]pyridinePd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N), solvent (e.g., THF)
Buchwald-HartwigPrimary/Secondary Amine3-Aminoisoxazolo[4,5-b]pyridinePd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Dioxane)
HeckAlkene3-Alkenylisoxazolo[4,5-b]pyridinePd(OAc)₂, ligand (e.g., P(o-tolyl)₃), base (e.g., Et₃N), solvent (e.g., DMF)
StilleOrganostannane3-Substituted isoxazolo[4,5-b]pyridine (B12869654)Pd(PPh₃)₄, solvent (e.g., Toluene)

Utilization in Diverse Heterocyclic Systems Synthesis

Beyond simple substitution, this compound is a key starting material for the synthesis of more elaborate and diverse heterocyclic systems. The functional groups introduced via cross-coupling can themselves participate in subsequent cyclization reactions, leading to the formation of polycyclic and fused-ring structures.

For example, a Sonogashira coupling with a terminal alkyne bearing a suitably positioned nucleophile (such as a hydroxyl or amino group) could be followed by an intramolecular cyclization to furnish a furan- or pyrrole-fused isoxazolo[4,5-b]pyridine system. Similarly, the introduction of an ortho-aminoaryl group via a Suzuki coupling could set the stage for a subsequent intramolecular amidation or Pictet-Spengler type reaction to construct further fused rings.

The synthesis of various isoxazolo[4,5-b]pyridine derivatives has been achieved through methods like the annulation of an isoxazole (B147169) fragment to a pyridine (B92270) ring or the formation of a pyridine ring from a substituted isoxazole. nih.govresearchgate.netresearchgate.net The 3-iodo derivative provides a convergent route to a multitude of analogues that would be difficult to access through these linear synthetic strategies. The base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones to yield 3-hydroxy-2-(2-aryl nih.govresearchgate.netbohrium.comtriazol-4-yl)pyridines further illustrates the chemical tractability of this scaffold to generate novel heterocyclic systems. beilstein-journals.orgresearchgate.net

Scaffold Derivatization for Chemical Library Generation

The robust and versatile reactivity of this compound makes it an ideal substrate for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry approaches can be readily applied by coupling a diverse range of building blocks to the 3-position of the isoxazolopyridine core.

Microwave-assisted multi-component reactions have been successfully employed for the synthesis of isoxazolo[5,4-b]pyridine (B12869864) libraries, a strategy that is directly applicable to the derivatization of the 3-iodo congener. The efficiency and speed of microwave-assisted synthesis, coupled with the reliability of palladium-catalyzed cross-coupling reactions, allow for the rapid generation of a large number of analogues from a common intermediate.

For example, a library of 3-arylisoxazolo[4,5-b]pyridines could be synthesized by reacting this compound with a collection of commercially available boronic acids in a parallel synthesis format. Similarly, libraries of 3-amino and 3-alkynyl derivatives can be prepared using the Buchwald-Hartwig and Sonogashira reactions, respectively. This approach enables the systematic exploration of the chemical space around the isoxazolo[4,5-b]pyridine scaffold.

Table 2: Exemplar Library Synthesis Scheme

ScaffoldReactionDiverse Building BlocksResulting Library
This compoundSuzuki CouplingAryl/Heteroaryl Boronic Acids (R¹-B(OH)₂)Library of 3-(R¹)-isoxazolo[4,5-b]pyridines
Sonogashira CouplingTerminal Alkynes (R²-C≡CH)Library of 3-(C≡C-R²)-isoxazolo[4,5-b]pyridines
Buchwald-Hartwig AminationAmines (R³R⁴NH)Library of 3-(NR³R⁴)-isoxazolo[4,5-b]pyridines

Design Principles and Structure-Activity Relationship (SAR) Studies for Scaffold Modification

The derivatization of the this compound scaffold is guided by principles of medicinal chemistry to explore and optimize the biological activity of the resulting compounds. Structure-Activity Relationship (SAR) studies on related heterocyclic systems provide valuable insights into the impact of structural modifications.

Key modifications to the isoxazolo[4,5-b]pyridine scaffold that can be systematically investigated include:

Size and Lipophilicity: The introduction of various aryl and alkyl groups at the 3-position allows for the modulation of the molecule's size, shape, and lipophilicity, which can significantly impact its interaction with biological targets.

Hydrogen Bonding Capacity: The incorporation of functional groups capable of acting as hydrogen bond donors or acceptors (e.g., amines, amides, alcohols) via reactions like the Buchwald-Hartwig amination can introduce key interactions with a biological target.

SAR studies on thiazolo[5,4-b]pyridine (B1319707) derivatives, for example, have demonstrated that modifications at various positions of the scaffold can lead to potent kinase inhibitors. nih.gov These studies often reveal that specific nitrogen atoms within the heterocyclic core act as crucial hinge-binding motifs in the active sites of kinases. Similar principles can be applied to the isoxazolo[4,5-b]pyridine system, where the pyridine nitrogen is a potential hydrogen bond acceptor. The systematic derivatization of the 3-position allows for the exploration of how different substituents can orient the core scaffold within a binding pocket to optimize these interactions.

Potential for Application in Material Science and Supramolecular Chemistry

While the primary focus of isoxazolo[4,5-b]pyridine chemistry has been in the realm of medicinal chemistry, the unique electronic and structural features of this scaffold suggest potential applications in material science and supramolecular chemistry. Nitrogen-containing heterocycles are known to be valuable components in the design of functional organic materials. beilstein-journals.orgnih.gov

The fluorescence properties of the closely related oxazolo[4,5-b]pyridine (B1248351) ring system have been investigated, revealing that the introduction of electron-donating and electron-withdrawing groups can induce a strong charge-transfer character in the excited state. researchgate.net This tunability of the photophysical properties suggests that appropriately substituted isoxazolo[4,5-b]pyridine derivatives, accessible from the 3-iodo precursor, could be explored as organic fluorophores for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging.

Furthermore, the planar structure of the isoxazolo[4,5-b]pyridine core, combined with the potential for introducing various functional groups, makes it an attractive candidate for the construction of supramolecular assemblies. The pyridine nitrogen can act as a ligand for metal coordination, paving the way for the design of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas-sorption properties. The introduction of self-complementary hydrogen bonding motifs could also lead to the formation of well-defined supramolecular structures in the solid state or in solution. The ability of nitro-substituted isoxazolo[4,3-b]pyridines to participate in Diels-Alder reactions highlights the potential for this class of compounds to be used in the synthesis of complex, three-dimensional structures relevant to materials science. nih.gov

Future Perspectives and Emerging Research Directions in 3 Iodoisoxazolo 4,5 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. Future efforts in the synthesis of 3-Iodoisoxazolo[4,5-b]pyridine and its precursors will likely move beyond traditional methods to embrace more efficient and environmentally benign strategies.

Current synthetic strategies often rely on the cyclization of functionalized pyridines or the annulation of a pyridine (B92270) ring onto an isoxazole (B147169) core. nih.govbeilstein-journals.org One established method involves using readily available 2-chloro-3-nitropyridines as starting materials, proceeding through an intramolecular nucleophilic substitution of the nitro group. nih.govbeilstein-journals.orgnih.gov While effective, these multi-step sequences can generate significant waste.

Future research is expected to focus on the following areas:

Alternative Energy Sources: The use of microwave irradiation and ultrasound (sonochemistry) has already shown promise in the synthesis of related isoxazolopyridine systems. researchgate.netnih.gov These techniques can accelerate reaction rates, increase yields, and sometimes enable reactions under solvent-free conditions. researchgate.netnih.gov

Mechanochemistry: This solvent-free approach, which uses mechanical force to induce chemical reactions, is an emerging green technique that could be adapted for the synthesis of isoxazole derivatives, minimizing the use of hazardous solvents. isef.net

Greener Solvents: Exploration of water or other environmentally friendly solvents in synthetic protocols is another key direction. researchgate.net

Synthetic Strategy Key Advantages Potential Application
Multicomponent ReactionsHigh atom economy, reduced steps, less waste. semanticscholar.orgDirect assembly of the isoxazolo[4,5-b]pyridine (B12869654) core from simple precursors.
Ultrasound-Assisted SynthesisAccelerated reaction rates, improved selectivity, reduced waste. researchgate.netEfficient cyclization and functionalization steps.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, solvent-free conditions. nih.govKey bond-forming reactions in the heterocyclic core synthesis.
MechanochemistrySolvent-free, high efficiency. isef.netSolid-state synthesis of precursors or the final compound.

Exploration of Unprecedented Reactivity Patterns

The this compound molecule possesses a rich electronic landscape, suggesting potential for novel and unexpected chemical transformations. The carbon-iodine bond is a well-established functional group for cross-coupling reactions, but the inherent reactivity of the fused heterocyclic system itself remains a fertile ground for discovery.

A significant finding in the chemistry of a related derivative was the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which led to the formation of 1,2,3-triazoles. nih.govbeilstein-journals.orgnih.gov This demonstrates that the isoxazolo[4,5-b]pyridine core can undergo sophisticated skeletal reorganizations under specific conditions. Future research may explore if the 3-iodo substituent can influence or participate in similar rearrangements, potentially leading to new heterocyclic systems. Investigations could focus on reactions that trigger N-O bond cleavage of the isoxazole ring, a known reactivity pattern for some isoxazoles that can grant access to different scaffolds. bohrium.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing and discovery. youtube.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which enhances safety, reproducibility, and scalability. youtube.comsoci.org

The synthesis of this compound could be significantly optimized by adopting an automated flow chemistry platform. durham.ac.uknih.gov Such systems enable:

Rapid Reaction Optimization: Automated platforms can quickly screen a wide range of conditions to identify the optimal parameters for yield and purity. soci.org

Enhanced Safety: Handling of hazardous reagents or unstable intermediates is safer within a closed-loop flow reactor. youtube.com

On-Demand Synthesis: The ability to produce quantities of the target compound as needed, which is particularly valuable for generating libraries of derivatives for screening purposes. durham.ac.uk

Multi-Step Synthesis: Complex reaction sequences can be telescoped by linking multiple flow reactors, eliminating the need for isolation and purification of intermediates. youtube.com

The development of a robust, automated flow synthesis for this compound would accelerate the exploration of its chemical diversity and potential applications. dntb.gov.ua

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry are routine for structural confirmation, a deeper understanding of the electronic and structural properties of this compound and its derivatives will require more advanced techniques. nih.gov

Future characterization will likely involve a synergistic approach:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be indispensable for the unambiguous assignment of signals, especially for complex, highly substituted derivatives.

X-Ray Crystallography: Provides definitive proof of structure and offers insights into intermolecular interactions in the solid state, such as halogen bonding involving the iodine atom. mdpi.com

Computational Spectroscopy: The use of Density Functional Theory (DFT) to predict NMR, IR, and Raman spectra is becoming increasingly common. researchgate.net Comparing these theoretical spectra with experimental data provides a powerful tool for structural validation.

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research. In the context of this compound, this synergy can be applied to predict reactivity, guide synthesis, and rationalize experimental observations.

Computational studies, primarily using DFT, can provide valuable insights into:

Molecular Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic behavior and reactivity. mdpi.com

Reaction Mechanisms: Theoretical modeling can elucidate the transition states and energy barriers of potential reactions, allowing researchers to predict the most likely reaction pathways.

Spectroscopic Data: As mentioned, predicting spectroscopic properties aids in the confirmation of newly synthesized compounds. researchgate.net

Pharmacophore Modeling: For medicinal chemistry applications, computational models can identify the essential structural features required for biological activity, guiding the design of new derivatives. nih.gov

By using computational tools to screen ideas and generate hypotheses, experimental efforts can be more focused and efficient, saving time and resources. mdpi.commdpi.com

Opportunities for Further Structural Diversification and Chemical Space Exploration

The true value of this compound lies in its potential as a versatile building block for creating a vast array of new molecules. The C3-iodine atom is an ideal functional group for a wide range of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This capability opens the door to the systematic exploration of the chemical space around the isoxazolo[4,5-b]pyridine core.

The strategic application of established cross-coupling reactions will be a primary focus for generating libraries of novel compounds for biological screening and materials science applications.

Reaction Type Catalyst/Reagents Bond Formed Group Introduced
Suzuki Coupling Pd catalyst, boronic acid/ester, baseC-CAryl, Heteroaryl, Alkyl
Sonogashira Coupling Pd/Cu catalyst, terminal alkyne, baseC-C (sp)Alkynyl
Heck Coupling Pd catalyst, alkene, baseC-C (sp²)Alkenyl
Stille Coupling Pd catalyst, organostannaneC-CAryl, Vinyl, Alkyl
Buchwald-Hartwig Amination Pd catalyst, amine, baseC-NPrimary/Secondary Amine
Carbonylative Couplings Pd catalyst, CO, nucleophileC-C=OEster, Amide, Ketone

This systematic diversification will enable extensive structure-activity relationship (SAR) studies, crucial for optimizing compounds for specific biological targets or material properties.

Q & A

Q. What are the common synthetic routes for preparing 3-iodoisoxazolo[4,5-b]pyridine?

A typical approach involves cyclization of 2-amino-3-hydroxypyridine derivatives with iodine-containing reagents. For example, 3-iodo-substituted heterocycles can be synthesized via halogenation using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild acidic conditions. Orthoesters like triethyl orthoformate have been used to form the isoxazole ring in related compounds, achieving yields up to 97% . Adaptations may require optimizing iodine equivalents and reaction time to avoid over-halogenation.

Q. How can researchers characterize the structure of this compound?

Structural confirmation relies on a combination of elemental analysis, NMR (¹H, ¹³C, and ¹²⁷I for iodine environments), and high-resolution mass spectrometry (HRMS). For example, the presence of iodine can be confirmed via X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) if isotopic labeling is required. Polar solvent effects on fluorescence properties, as seen in analogous isothiazolo[4,5-b]pyridines, should also be evaluated .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent photodehalogenation or oxidative degradation. Waste must be segregated and treated by certified hazardous waste handlers due to iodine’s environmental persistence .

Advanced Research Questions

Q. How can regioselectivity challenges in iodinating isoxazolo[4,5-b]pyridine be addressed?

Regioselective iodination at the 3-position may require directing groups (e.g., methyl or methoxy substituents) to stabilize transition states. Computational modeling (DFT) can predict reactive sites, as demonstrated for imidazo[4,5-b]pyridines . Transition metal catalysts (e.g., Pd/Cu) or iodine-specific electrophilic agents (e.g., I₂ with HIO₃) may enhance selectivity .

Q. What methodologies are suitable for studying the metabolic pathways of this compound?

Use cytochrome P450 (CYP) isoform-specific inhibitors and LC-MS/MS to identify metabolites. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) metabolism studies in hepatocytes revealed N-glucuronidation as a detoxification pathway . Similar approaches can track iodine retention or release during biotransformation.

Q. How do substituents influence the photophysical properties of this compound?

Electron-withdrawing groups (e.g., iodine) on the pyridine ring enhance fluorescence quenching in polar solvents. Comparative studies with methyl- or chloro-substituted analogs (e.g., 2-methyloxazolo[4,5-b]pyridine) can clarify solvent effects and π-conjugation impacts . Time-resolved spectroscopy may further elucidate excited-state dynamics.

Q. What strategies mitigate contradictions in reported synthetic yields for iodinated heterocycles?

Variable yields (e.g., 81% vs. 97% in oxazolo[4,5-b]pyridine synthesis ) often stem from reagent purity or moisture sensitivity. Systematic optimization using design of experiments (DoE) or in situ monitoring (e.g., Raman spectroscopy) can identify critical parameters like temperature or iodine stoichiometry.

Methodological Guidance

Q. How to evaluate the bioactivity of this compound derivatives?

  • Antimicrobial assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria, referencing imidazo[4,5-b]pyridines with MICs comparable to ciprofloxacin .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to cisplatin controls .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model bond dissociation energies and frontier molecular orbitals. Studies on triazolopyridines highlight ethynyl groups’ role in modulating reactivity .

Q. How to address discrepancies in toxicity data for halogenated heterocycles?

Use Ames tests (with/without metabolic activation) to assess mutagenicity. For genotoxicity, comet assays or γ-H2AX foci quantification are recommended, as applied to PhIP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.